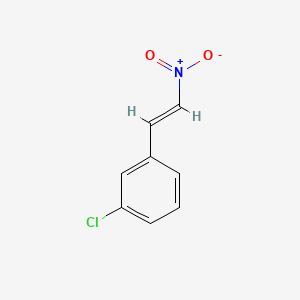

1-Chloro-3-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQRAWTWDNHGBS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879306 | |

| Record name | 3-CHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-35-2, 37888-03-2 | |

| Record name | 3-CHLORO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37888-03-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a substituted β-nitrostyrene derivative of significant interest in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chloro-substituted phenyl ring and a reactive nitrovinyl group, imparts a unique combination of electrophilicity and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and known biological activities of this compound, presenting data in a structured format to facilitate research and development applications.

Chemical and Physical Properties

This compound, also known as trans-3-chloro-β-nitrostyrene, is a yellow viscous oil at room temperature. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences its electronic properties and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| CAS Number | 37888-03-2 | |

| Appearance | Yellow viscous oil | |

| Storage Temperature | 2-8°C | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | Insoluble in water (inferred for β-nitrostyrenes) | |

| Predicted XlogP | 2.6 | [1] |

Spectral Data

The structural characterization of this compound is supported by the following spectral data:

NMR Spectroscopy

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 7.95 | d | 13.7 Hz | Vinyl H | |

| 7.61-7.54 | m | Aromatic H | ||

| 7.51-7.39 | m | Aromatic H |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) | Assignment |

| 138.8 | Aromatic C | |

| 137.2 | Aromatic C | |

| 135.5 | Aromatic C | |

| 131.8 | Aromatic C | |

| 130.8 | Aromatic C | |

| 129.0 | Aromatic C | |

| 127.1 | Aromatic C | |

| 125.2 | Aromatic C |

Mass Spectrometry

Predicted mass spectral peaks for this compound are as follows:

| Adduct | m/z |

| [M+H]⁺ | 184.01599 |

| [M+Na]⁺ | 205.99793 |

| [M-H]⁻ | 182.00143 |

| [M] | 183.00816 |

Synthesis

The primary synthetic route to this compound is the Henry reaction (nitroaldol condensation) between 3-chlorobenzaldehyde and nitromethane, followed by dehydration.[2]

Experimental Protocol: Henry Reaction

Reagents:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Base catalyst (e.g., sodium hydroxide, ammonium acetate)

-

Solvent (e.g., ethanol, methanol)

General Procedure:

-

Dissolve 3-chlorobenzaldehyde in the chosen solvent.

-

Add nitromethane to the solution.

-

Slowly add the base catalyst while maintaining the reaction temperature (typically at or below room temperature to control the exothermic reaction).

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

The intermediate β-nitro alcohol is often not isolated and is dehydrated in situ or in a subsequent step, typically by heating or acidification, to yield this compound.

-

The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, making it susceptible to nucleophilic attack.

Michael Addition

As a potent Michael acceptor, this compound readily undergoes conjugate addition reactions with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental to its application in the synthesis of more complex molecules.

Diels-Alder Reaction

The electron-deficient double bond of the nitrovinyl group allows this compound to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes.

Reduction

The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). This transformation provides a route to 2-(3-chlorophenyl)ethanamine derivatives.

Electrophilic Aromatic Substitution

The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the deactivating nitrovinyl group is a meta-director. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the electrophile.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, suggesting potential therapeutic applications.

Antimicrobial Activity

β-Nitrostyrenes are known to possess antimicrobial properties. Their mechanism of action is thought to involve the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial for microbial cell signaling.[3][4] The electrophilic nature of the nitrovinyl group allows for covalent modification of cysteine residues in the active sites of these enzymes.

Anticancer Activity

Several β-nitrostyrene derivatives have been investigated for their anticancer properties.[5][6] The proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways critical for cancer cell proliferation and survival, such as the MEK/ERK pathway.[6] The ability of these compounds to act as Michael acceptors is believed to be key to their cytotoxic effects.

Signaling Pathway Modulation

The primary molecular targets of β-nitrostyrenes appear to be enzymes with reactive cysteine residues in their active sites.

-

Protein Tyrosine Phosphatases (PTPs): β-Nitrostyrenes can act as phosphotyrosine mimetics and form reversible covalent adducts with the catalytic cysteine of PTPs, leading to their inhibition.[7] PTPs are key regulators of numerous signaling pathways involved in cell growth, differentiation, and metabolism.

-

MEK/ERK Pathway: Some β-nitrostyrene derivatives have been shown to induce cancer cell death through the generation of reactive oxygen species (ROS) and modulation of the MEK/ERK signaling pathway.[6]

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. Its well-defined reactivity, particularly as a Michael acceptor, allows for the construction of a wide array of complex molecular architectures. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

- 1. PubChemLite - this compound (C8H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 2. Buy this compound | 3156-35-2 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. trans-Beta-nitrostyrene derivatives as slow-binding inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, with the molecular formula C8H6ClNO2, is a member of the β-nitrostyrene class of compounds.[1] These molecules are recognized for their versatile reactivity and potential as intermediates in organic synthesis, particularly in the development of pharmacologically active agents.[1] The presence of both a chloro and a nitrovinyl group on the benzene ring imparts distinct electronic properties that make it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H6ClNO2 | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | Yellow solid (predicted) | |

| Storage Temperature | 2-8°C | [1] |

| Predicted LogP | 2.9 | |

| Predicted Water Solubility | Low | |

| Predicted Boiling Point | ~299 °C at 760 mmHg | [2] |

| Predicted Melting Point | ~112-116 °C (based on 4-chloro isomer) | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.[3][4]

Experimental Protocol: Henry Condensation for the Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related β-nitrostyrenes.

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

A base (e.g., sodium hydroxide, ammonium acetate)

-

A solvent (e.g., methanol, ethanol, or acetic acid)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (as eluents)

Procedure:

-

Reaction Setup: To a solution of 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add nitromethane (1.5 - 2 equivalents).

-

Addition of Base: Slowly add a solution of the base (e.g., sodium hydroxide in methanol or ammonium acetate) to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours at room temperature or gently heated to drive it to completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

| Spectroscopic Data | Expected/Reported Values for Chloro-substituted (2-nitrovinyl)benzenes |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.4 (d, 1H, vinyl H), ~7.5-7.8 (d, 1H, vinyl H), ~7.3-7.6 (m, 4H, aromatic H). The exact shifts and coupling constants will be specific to the 3-chloro substitution pattern. For the 4-chloro isomer, the vinyl protons appear as doublets at approximately 7.94 ppm and 7.56 ppm with a coupling constant of J = 13.7 Hz, characteristic of a trans configuration.[5] |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for aromatic carbons, two vinyl carbons, and a carbon attached to the nitro group. For the 4-chloro isomer, signals are observed at δ (ppm): 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.[5] |

| Infrared (IR) | Expected characteristic peaks for C-Cl, C=C (alkene), Ar-H, and NO₂ (asymmetric and symmetric stretching) vibrations. |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ at m/z ≈ 183. |

Biological Activity and Potential Applications

β-Nitrostyrene derivatives are known to exhibit a range of biological activities, including potential anticancer and antimicrobial properties.[3] Their mechanism of action is often attributed to their ability to act as Michael acceptors, allowing them to react with nucleophilic residues in biological macromolecules such as proteins and enzymes.[1]

Potential Anticancer Activity

Substituted aryl-2-nitrovinyl derivatives have been investigated as potential proteasome inhibitors for cancer therapy.[1] The proteasome is a key cellular complex responsible for protein degradation, and its inhibition can lead to the accumulation of proteins that trigger apoptosis (programmed cell death) in cancer cells. The electronic properties of substituents on the aromatic ring can modulate the inhibitory activity of these compounds.

Potential Antimicrobial Activity

The nitrovinyl group is a key pharmacophore in some antimicrobial agents. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack by residues in microbial enzymes, leading to their inactivation and subsequent inhibition of microbial growth.

At present, there is a lack of specific quantitative biological data (e.g., IC50 or MIC values) for this compound in the public domain. Further research is required to fully elucidate its biological potential.

Experimental Workflows and Logical Relationships

The synthesis and subsequent biological evaluation of this compound can be represented by a logical workflow.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively identified, the general mechanism of action for bioactive β-nitrostyrenes involves their function as Michael acceptors. This reactivity suggests potential interaction with pathways rich in cysteine-containing proteins, such as those involved in redox signaling and certain kinase cascades.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in drug discovery and materials science. Its reactivity as a Michael acceptor is a key feature that likely underpins its biological activity. This guide has summarized the available information on its properties, synthesis, and potential applications. Further experimental work is necessary to fully characterize this compound and explore its therapeutic and technological potential. Researchers are encouraged to use the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on this and related β-nitrostyrene derivatives.

References

- 1. This compound | 3156-35-2 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Physical characteristics of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, a substituted nitrostyrene, is a compound of interest in medicinal chemistry and organic synthesis. The presence of the chloro and nitrovinyl functional groups on the benzene ring imparts unique electronic properties, making it a versatile precursor for the synthesis of various heterocyclic compounds and a candidate for biological evaluation. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and potential biological activities of (E)-1-Chloro-3-(2-nitrovinyl)benzene, the more stable trans isomer.

Chemical Identity and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| CAS Number | 37888-03-2 (for the (E)-isomer) | [1] |

| Appearance | Expected to be a crystalline solid at room temperature, similar to other nitrostyrene derivatives. | |

| Melting Point | Data not available. For comparison, the related compound 1-chloro-3-nitrobenzene has a melting point of 43-47 °C. | |

| Boiling Point | Data not available. For comparison, the related compound 1-chloro-3-nitrobenzene has a boiling point of 236 °C. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, chloroform, and ethyl acetate, with low solubility in water, similar to other nitrostyrenes. | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The ¹H NMR spectrum of (E)-1-Chloro-3-(2-nitrovinyl)benzene would show characteristic signals for the vinyl and aromatic protons. The coupling constant between the two vinyl protons is expected to be large (~13-16 Hz), which is indicative of the trans configuration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons in the nitrovinyl group and the aromatic ring would be influenced by the electron-withdrawing nature of the nitro and chloro groups.

IR (Infrared) Spectroscopy:

-

The IR spectrum is expected to show strong absorption bands characteristic of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the carbon-carbon double bond of the vinyl group (around 1640 cm⁻¹).

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.59 g/mol ). The isotopic pattern of the molecular ion peak, due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl), would be a key identifying feature.

Synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene

The most common and efficient method for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene is the Henry reaction , also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of 3-chlorobenzaldehyde with nitromethane.

Experimental Protocol: Henry Reaction

This protocol outlines a general procedure for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene.

Reagents and Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like ammonium acetate)

-

A suitable solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (for neutralization)

-

Ice

-

Recrystallization solvent (e.g., ethanol, isopropanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde in a suitable solvent (e.g., methanol).

-

Addition of Nitromethane: Add an equimolar amount or a slight excess of nitromethane to the solution.

-

Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

-

Base Addition: While maintaining the low temperature and stirring vigorously, slowly add a solution of the base (e.g., aqueous sodium hydroxide) dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Reaction: After the addition of the base is complete, continue stirring the reaction mixture at a low temperature for a specified period (typically 1-3 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully acidify the reaction mixture by pouring it into a beaker containing ice and a slight excess of hydrochloric acid. This will protonate the intermediate and precipitate the product.

-

Stir the mixture for a short period to ensure complete precipitation.

-

-

Isolation:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure (E)-1-Chloro-3-(2-nitrovinyl)benzene as a crystalline solid.[2]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (E)-1-Chloro-3-(2-nitrovinyl)benzene via the Henry reaction.

Biological Activity and Potential Applications

Substituted nitrostyrenes are recognized for their broad spectrum of biological activities, which are primarily attributed to their electrophilic nature. The electron-withdrawing nitro group makes the β-carbon of the vinyl group susceptible to nucleophilic attack by biological macromolecules, such as proteins and enzymes.

Antimicrobial and Antifungal Activity

Nitrostyrene derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[3][4] The presence of a halogen, such as chlorine, on the benzene ring can modulate this activity. While specific studies on this compound are limited, related compounds have shown efficacy against various bacterial and fungal strains. The proposed mechanism of action involves the inhibition of essential enzymes or disruption of cell wall integrity.[5]

Anticancer Activity

A growing body of research highlights the anticancer properties of nitrostyrenes.[6][7][8] Studies on related compounds suggest that the pro-apoptotic and antitumor effects are linked to the nitrostyrene moiety.[6] It has been observed that substitutions at the 2- or 3-position of the benzene ring can enhance the cytotoxic activity of these compounds.[6] The mechanism of action is thought to involve the induction of apoptosis through various cellular pathways.

Potential Signaling Pathway Modulation

The electrophilic nature of nitrostyrenes allows them to act as Michael acceptors, reacting with nucleophilic residues (such as cysteine) in proteins. This reactivity can lead to the modulation of various signaling pathways. While the specific pathways affected by this compound have not been elucidated, nitrostyrenes, in general, are known to interact with and inhibit enzymes involved in cell proliferation and survival.

Caption: Postulated mechanism of action for the biological activity of this compound.

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its physical and chemical properties, coupled with the known biological activities of related nitrostyrenes, make it a promising scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its therapeutic potential in various disease models. This technical guide serves as a foundational resource for researchers embarking on studies involving this intriguing molecule.

References

- 1. Page loading... [guidechem.com]

- 2. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. (E)-1-Chloro-2-(2-nitrovinyl)benzene | C8H6ClNO2 | CID 5369313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRANS-3-CHLORO-BETA-NITROSTYRENE | 37888-03-2 [amp.chemicalbook.com]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-3-(2-nitrovinyl)benzene (CAS: 37888-03-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(2-nitrovinyl)benzene, with the CAS number 37888-03-2, is a substituted β-nitrostyrene derivative. This class of compounds is recognized for its versatile role as a synthetic intermediate in organic chemistry. The presence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring imparts unique reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. Notably, β-nitrostyrenes are known Michael acceptors, a characteristic that is often central to their biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific spectral data for this exact isomer can be limited in publicly accessible databases, representative data from closely related isomers, such as 1-chloro-4-(2-nitrovinyl)benzene, are included for comparative purposes and to provide an expected spectral profile.

| Property | Value | Source |

| CAS Number | 37888-03-2 | |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Synonyms | trans-3-Chloro-β-nitrostyrene, (E)-1-Chloro-3-(2-nitrovinyl)benzene | [1] |

| Melting Point | 48-52 °C | |

| Appearance | Yellow viscous oil or solid | [2] |

Spectral Data Summary

| Spectrum Type | Key Peaks/Signals | Source (Analog Data) |

| ¹H NMR (CDCl₃) | δ 7.95 (d, J = 13.7 Hz, 1H), 7.61−7.54 (m, 2H), 7.48-7.35 (m, 2H) | [2] |

| ¹³C NMR (CDCl₃, Expected) | Aromatic C: ~125-138 ppm, Vinylic C: ~130-140 ppm | |

| IR (KBr, cm⁻¹, Analog) | ~1627 (C=C), ~1525 (NO₂, asym), ~1343 (NO₂, sym) | [3] |

| Mass Spectrum (GC-MS, m/z, Analog) | [M]⁺ at ~183 | [3] |

Synthesis: Experimental Protocol

This compound is commonly synthesized via a Henry condensation reaction (also known as a nitroaldol reaction) between 3-chlorobenzaldehyde and nitromethane. The following is a detailed experimental protocol adapted from established procedures for similar β-nitrostyrene syntheses.

Reaction Scheme:

Figure 1: General synthesis scheme for this compound.

Materials and Reagents:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) and ammonium acetate (1 equivalent) in a mixture of nitromethane (5 equivalents) and glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice-cold water.

-

Neutralization: Slowly add a saturated solution of sodium carbonate to neutralize the acetic acid until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Biological Activity and Potential Applications

β-Nitrostyrene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. These activities are often attributed to their nature as Michael acceptors, allowing them to react with nucleophilic residues in biological macromolecules such as proteins and DNA.

Anticancer Activity

While specific studies on the anticancer activity of this compound are not widely reported, research on analogous β-nitrostyrenes provides valuable insights into its potential mechanism of action. A notable study on the β-nitrostyrene derivative CYT-Rx20 in colorectal cancer cells revealed a multi-faceted anticancer effect.

The proposed mechanism involves the induction of reactive oxygen species (ROS) , which leads to DNA damage and triggers cell cycle arrest at the G2/M phase. Furthermore, the accumulation of ROS contributes to mitochondrial dysfunction , ultimately leading to apoptosis (programmed cell death).

Figure 2: Proposed signaling pathway for the anticancer activity of β-nitrostyrene derivatives.

Antimicrobial Activity

The electrophilic nature of the nitrovinyl group also suggests potential for antimicrobial activity. β-Nitrostyrenes can act as Michael acceptors and react with essential microbial enzymes and proteins, disrupting cellular functions and inhibiting growth. The specific antimicrobial spectrum and efficacy of this compound would require further investigation through dedicated screening against various bacterial and fungal strains.

Proteasome Inhibition

Substituted aryl-2-nitrovinyl derivatives have been investigated as potential proteasome inhibitors.[3] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making it an attractive target for cancer therapy. The α,β-unsaturated nitroalkene moiety can act as a Michael acceptor, forming a covalent bond with nucleophilic residues in the active sites of the proteasome, thereby inhibiting its function.

References

Solubility profile of 1-Chloro-3-(2-nitrovinyl)benzene in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-(2-nitrovinyl)benzene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound, with the chemical formula C₈H₆ClNO₂, is an organic compound featuring a benzene ring substituted with a chloro group and a nitrovinyl group[1][2]. The presence of the polar nitro group and the nonpolar chlorobenzene backbone suggests a nuanced solubility profile, making it a subject of interest in various research and development applications, including organic synthesis and medicinal chemistry[2][3].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred. The molecule possesses both polar (nitro group) and non-polar (chlorophenyl group) characteristics.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to have low solubility in highly polar solvents like water due to the dominance of the non-polar aromatic ring. In polar protic solvents like methanol and ethanol, the solubility is likely to be moderate, aided by potential dipole-dipole interactions with the nitro group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the solubility is predicted to be moderate to good, driven by the favorable interactions with the chlorobenzene portion of the molecule.

-

Intermediate Polarity and Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate, DMSO): The compound is expected to exhibit good solubility in these solvents. The polarity of these solvents can effectively solvate both the polar nitrovinyl group and the non-polar aromatic ring.

A summary of the expected qualitative solubility is presented in the table below.

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Water | Polar Protic | Insoluble to Sparingly Soluble |

| Methanol | Polar Protic | Sparingly to Moderately Soluble |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Hexane | Non-Polar | Sparingly to Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general and reliable method for determining the solubility of a solid compound like this compound.

Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

For finer particles, centrifuge the samples at a constant temperature to facilitate the separation of the solid phase.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the equilibrium shake-flask method for determining solubility.

Logical Relationship: "Like Dissolves Like"

Caption: A diagram illustrating the interactions between the polar and non-polar moieties of the solute and different solvent types.

References

Chemical reactivity of the nitrovinyl group on an aromatic ring

An In-depth Technical Guide to the Chemical Reactivity of the Nitrovinyl Group on an Aromatic Ring

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aromatic nitrovinyl group, commonly found in β-nitrostyrene and its derivatives, is a cornerstone functional group in modern organic synthesis. Characterized by a vinyl group attached to an aromatic ring and conjugated with a nitro group, this moiety possesses unique electronic properties that render it a versatile building block for a wide array of chemical transformations. The powerful electron-withdrawing nature of the nitro group, acting through both resonance and inductive effects, polarizes the carbon-carbon double bond, making the β-carbon atom highly electrophilic.[1] This inherent reactivity makes aromatic nitrovinyl compounds exceptional substrates for nucleophilic additions, cycloadditions, and reduction reactions.

Their utility is particularly pronounced in medicinal chemistry and drug development. They serve as key precursors for synthesizing various biologically active molecules, including phenethylamines—a class of compounds with significant psychoactive and therapeutic properties—and γ-aminobutyric acid (GABA) analogues, which are crucial in treating neurodegenerative disorders.[2][3] This guide provides a comprehensive overview of the core chemical reactivity of the aromatic nitrovinyl group, detailing key reactions, experimental protocols, and its applications in synthesizing pharmacologically relevant scaffolds.

Core Chemical Reactivity

The reactivity of the aromatic nitrovinyl group is dominated by the electrophilic character of the β-carbon. This facilitates a range of transformations, making it a versatile synthetic intermediate.

Michael Addition (Conjugate Addition)

The Michael or conjugate addition is one of the most fundamental reactions of β-nitrostyrenes. The electron-deficient β-carbon readily accepts a wide variety of soft nucleophiles. This reaction is a powerful tool for C-C and C-heteroatom bond formation.[1] The products, γ-nitro compounds, are valuable precursors for synthesizing important molecules like GABA analogues (e.g., Baclofen, Phenibut) and other biologically active compounds.[4][5]

The general mechanism involves the attack of a nucleophile on the β-carbon, forming a nitronate intermediate, which is then protonated to yield the final product. The reaction can be catalyzed by bases, acids, or, more recently, by chiral organocatalysts to achieve high enantioselectivity.[6][7]

Table 1: Examples of Michael Addition to Aromatic Nitrovinyl Compounds

| Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Diethyl Malonate | N-benzylbispidine, Toluene, rt, 24h | γ-Nitroester | Complete Conversion | [4] |

| Propanal | Diphenylprolinol silyl ether, 4-Nitrophenol | γ-Nitroaldehyde | >99% | [6] |

| Dimethyl Malonate | Squaramide organocatalyst (1 mol%), THF, rt | (R)-γ-Nitroester | Excellent | [5] |

| 2(5H)-Furanone | Dinuclear Zinc Catalyst, Toluene | γ-Substituted Butenolide | 85% | [8] |

| Various Amines | Acetonitrile, rt | β-Amino-nitroalkane | (Kinetics Studied) | [9] |

Cycloaddition Reactions

The polarized double bond of β-nitrostyrene makes it an excellent partner in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct complex cyclic systems.[1]

-

Diels-Alder Reaction ([4+2] Cycloaddition): As an electron-deficient alkene, β-nitrostyrene is a potent dienophile in Diels-Alder reactions, readily reacting with electron-rich dienes to form six-membered rings.[1][10] Fluorinated β-nitrostyrenes have been shown to react with cyclic dienes like 1,3-cyclopentadiene (CPD) and 1,3-cyclohexadiene (CHD) to produce monofluorinated norbornenes and bicyclo[2.2.2]oct-2-enes, respectively.[11][12][13]

-

1,3-Dipolar Cycloaddition: The nitrovinyl group also acts as a dipolarophile, reacting with 1,3-dipoles such as nitrile oxides or nitrones to form five-membered heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][14]

Table 2: Diels-Alder Reactions of Substituted β-Nitrostyrenes with Cyclic Dienes

| Dienophile | Diene | Conditions | Product | Yield (%) | Reference |

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclopentadiene | o-xylene, 110 °C | Monofluorinated norbornene | up to 97% | [11][13] |

| (Z)-β-Fluoro-β-nitrostyrene | 1,3-Cyclohexadiene | o-xylene, 110 °C, MW | Monofluorinated bicyclo[2.2.2]oct-2-ene | up to 40% | [11][12] |

| β-Nitrostyrene | 3-Methyl-1,3-pentadiene | - | Diels-Alder/[1][1]-sigmatropic rearrangement product | - | [15] |

Reduction Reactions

The reduction of the aromatic nitrovinyl group is a highly valuable transformation, as it provides access to phenethylamines, a class of compounds with extensive applications in drug development, including CNS stimulants and hallucinogens.[3] The reaction requires the reduction of both the alkene double bond and the nitro group. Various reagents have been developed for this purpose, with recent methods focusing on mild, one-pot procedures.[16][17][18]

Common reducing agents include catalytic hydrogenation, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄) in combination with transition metal salts.[3][16][19] A particularly efficient method uses a NaBH₄/CuCl₂ system, which allows for the rapid and high-yield synthesis of phenethylamines under mild conditions.[16][17][18]

Table 3: Reduction of β-Nitrostyrenes to Phenethylamines

| β-Nitrostyrene Substrate | Reducing System | Time | Product | Yield (%) | Reference |

| 2,5-Dimethoxy-β-methyl-β-nitrostyrene | NaBH₄ / CuCl₂ | 30 min | 2,5-Dimethoxyphenylisopropylamine | 72% | [16] |

| 2,5-Dimethoxy-β-nitrostyrene | NaBH₄ / CuCl₂ | 10 min | 2,5-Dimethoxyphenethylamine (2C-H) | 83% | [16] |

| 3,4,5-Trimethoxy-β-nitrostyrene | NaBH₄ / CuCl₂ | 10 min | Mescaline | 78% | [16] |

| General β-Nitrostyrenes | Sodium bis-(2-methoxyethoxy)aluminium dihydride ('Redal') | - | β-Arylethylamines | Good Yields | [19] |

Visualizing Reactivity and Applications

The following diagrams illustrate the central reactivity of the aromatic nitrovinyl group and its synthetic utility.

Caption: Core reaction pathways of aromatic nitrovinyl compounds.

Caption: Synthetic workflow from β-nitrostyrene to drug scaffolds.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and reduction of β-nitrostyrene derivatives.

Protocol 1: One-Pot Synthesis of β-Nitrostyrenes from Styrenes

This procedure describes a convenient and efficient 'one-pot' process for the selective nitration of styrenes to the corresponding β-nitrostyrenes under mild conditions.[20]

-

Materials:

-

Styrene derivative (20 mmol)

-

Copper(II) tetrafluoroborate (prepared from 35% aq. HBF₄ (1.62 ml, 8 mmol) and CuO (0.32 g, 4 mmol))

-

Sodium nitrite (NaNO₂) (1.66 g, 24 mmol)

-

Iodine (I₂) (1.52 g, 6 mmol)

-

Acetonitrile (20 ml)

-

Dichloromethane (CH₂Cl₂)

-

5% aq. Sodium thiosulphate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Prepare a solution of copper(II) tetrafluoroborate from aqueous HBF₄ and CuO.

-

To this solution, add acetonitrile (20 ml) and sodium nitrite (1.66 g). Stir the mixture for 2 minutes.

-

Introduce iodine (1.52 g) and the styrene derivative (20 mmol) into the reaction flask.

-

Stir the resulting mixture at room temperature for 7 hours.

-

After the reaction is complete, add water (25 ml) to the mixture and filter off the precipitated copper(I) iodide.

-

Extract the filtrate with dichloromethane (3 x 25 ml).

-

Wash the combined organic layers with 5% aqueous sodium thiosulphate (25 ml).

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the resulting crude material by column chromatography on silica gel (hexane:diethyl ether, 9:1) to yield the pure β-nitrostyrene.[20]

-

Protocol 2: Facile One-Pot Reduction of β-Nitrostyrenes to Phenethylamines

This protocol details a rapid, high-yield reduction of substituted β-nitrostyrenes to their corresponding phenethylamines using a sodium borohydride and copper(II) chloride system.[16][17]

-

Materials:

-

Substituted β-nitrostyrene (1.0 equiv)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 equiv)

-

Sodium borohydride (NaBH₄) (10.0 equiv)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 2 M)

-

Sodium hydroxide (NaOH, 2 M)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the substituted β-nitrostyrene (1.0 equiv) and CuCl₂·2H₂O (0.1 equiv) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add NaBH₄ (10.0 equiv) in small portions to the stirred solution. An effervescent reaction should be observed.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C for the time specified for the particular substrate (typically 10-30 minutes, see Table 3). Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 2 M HCl until the solution is acidic.

-

Wash the acidic aqueous layer with DCM (3 x volume) to remove any non-basic impurities.

-

Basify the aqueous layer by adding 2 M NaOH until pH > 12.

-

Extract the basic aqueous layer with DCM (3 x volume).

-

Combine the organic extracts from the basic extraction, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the phenethylamine product.[16]

-

Conclusion

The aromatic nitrovinyl group is a remarkably versatile and reactive moiety that provides synthetic chemists with a powerful platform for molecular construction. Its pronounced electrophilicity at the β-position dictates its primary modes of reactivity, namely Michael additions, cycloadditions, and reductions. These transformations enable the efficient synthesis of complex acyclic and cyclic structures from simple precursors. For professionals in drug discovery, the ability to readily convert β-nitrostyrenes into valuable pharmacophores like phenethylamines and precursors for GABA analogues underscores the strategic importance of this functional group. The continued development of novel, efficient, and stereoselective reactions involving the aromatic nitrovinyl group ensures its enduring role in the synthesis of next-generation therapeutics.

References

- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ethz.ch [ethz.ch]

- 7. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 12. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sequential Diels-Alder/[3,3]-sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. | Sigma-Aldrich [sigmaaldrich.com]

- 16. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 17. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. vbn.aau.dk [vbn.aau.dk]

- 19. Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. investigacion.unirioja.es [investigacion.unirioja.es]

The Influence of Electron-Withdrawing Groups on Nitrostyrene Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of how electron-withdrawing groups (EWGs) modulate the chemical reactivity of nitrostyrene. Nitrostyrenes are versatile building blocks in organic synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group, which strongly activates the carbon-carbon double bond.[1][2] The addition of further EWGs to the aromatic ring significantly enhances this effect, opening avenues for a wide range of chemical transformations. This guide summarizes quantitative kinetic data, details key experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in chemical and pharmaceutical research.

Core Principle: Electronic Activation by Electron-Withdrawing Groups

The reactivity of β-nitrostyrene is dominated by the electron-deficient character of its double bond. The nitro group (-NO₂) is a potent EWG, reducing electron density across the molecule through both inductive and resonance effects. This polarization makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

When additional EWGs (such as -CN, -CF₃, or another -NO₂) are substituted onto the phenyl ring, they further deplete the electron density of the π-system. This synergistic electron withdrawal significantly increases the electrophilicity of the β-carbon, thereby accelerating reactions with nucleophiles.

Caption: Logical flow of EWG influence on nitrostyrene reactivity.

Impact on Key Chemical Reactions

The enhanced electrophilicity of nitrostyrenes bearing EWGs has profound implications for several classes of reactions.

Michael Addition

Michael addition, or conjugate addition, is a hallmark reaction of nitrostyrenes, which act as excellent Michael acceptors.[3] The addition of nucleophiles like amines, thiols, or carbanions is significantly accelerated by the presence of EWGs on the aromatic ring. Kinetic studies consistently show that EWGs increase the rate of reaction.

A kinetic study of the Michael addition of cyclic secondary amines to various X-substituted β-nitrostyrenes demonstrated this relationship quantitatively. The reaction proceeds through both an uncatalyzed (k₂) and a catalyzed (k₃) route, with the catalyzed route being much more sensitive to the electronic nature of the substituent X.[4][5] This sensitivity is quantified by the Hammett equation.

The Hammett Equation: log(kₓ/kₙ) = ρσ

Where kₓ is the rate constant for a substituted nitrostyrene, kₙ is the rate for the unsubstituted version, σ is the substituent constant (a measure of the electronic effect of the substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects).[6]

For the Michael addition of piperidine to substituted nitrostyrenes, the Hammett plot yields a large, positive ρ value (ρₓ = 2.10 for the catalyzed route), indicating that the reaction rate is substantially increased by electron-withdrawing substituents.[4][5] This positive ρ value signifies a buildup of negative charge in the transition state, which is stabilized by the EWGs.

Caption: A typical workflow for the Michael addition to nitrostyrene.

Cycloaddition Reactions

Nitrostyrenes are potent dipolarophiles and dienophiles in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions.[1][7][8] The reactivity in these reactions is governed by Frontier Molecular Orbital (FMO) theory. The primary interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipole/diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrostyrene (the dipolarophile).

Electron-withdrawing groups decrease the energies of both the HOMO and LUMO of the nitrostyrene.[9] The reduction in the LUMO energy is more pronounced, leading to a smaller HOMO-LUMO energy gap between the reactants. This smaller energy gap results in a stronger orbital interaction and a lower activation energy for the reaction, thus increasing the reaction rate.[2] For example, in [3+2] cycloadditions with nitrones, the reaction is accelerated by increasing the electrophilic character of the nitrostyrene.[2][7]

Caption: EWGs lower the nitrostyrene LUMO, accelerating cycloaddition.

Reduction Reactions

The reduction of nitrostyrenes to yield valuable phenethylamines is a fundamental transformation.[10][11] This process involves the reduction of both the nitro group and the carbon-carbon double bond. While the direct influence of aromatic EWGs on the kinetics of this reduction is less documented than in addition reactions, the choice of reducing agent and conditions is critical, especially to avoid side reactions like dehalogenation when halogen substituents are present.[12]

Various reagents can accomplish this transformation, including lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with catalysts like CuCl₂, or zinc dust with HCl.[10][12][13] The presence of EWGs can make the aromatic ring more susceptible to reduction under harsh conditions, necessitating milder and more selective methods.

Quantitative Data on Reactivity

The effect of substituents on reaction rates is best understood through quantitative data. The following tables summarize key kinetic parameters for the Michael addition of amines to substituted β-nitrostyrenes.

Table 1: Hammett Constants for Common Electron-Withdrawing Groups

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect |

|---|---|---|

| -NO₂ | 0.78 | Strongly Withdrawing |

| -CN | 0.66 | Strongly Withdrawing |

| -CF₃ | 0.54 | Strongly Withdrawing |

| -Cl | 0.23 | Moderately Withdrawing |

| -Br | 0.23 | Moderately Withdrawing |

| -H | 0.00 | Reference |

(Data sourced from established physical organic chemistry principles)

Table 2: Kinetic Data for Michael Addition of Amines to Substituted β-Nitrostyrenes (Ar-CH=CH-NO₂) in Acetonitrile [4][5][14]

| Substituent (X) | Rate Constant (Kk₂)¹ | Rate Constant (Kk₃)² | Hammett Reaction Constant (ρₓ) |

|---|---|---|---|

| 4-MeO | - | - | Uncatalyzed (Kk₂): 0.84 |

| 4-Me | - | - | Catalyzed (Kk₃): 2.10 |

| H | - | - | |

| 4-Cl | - | - | |

| 4-CN | - | - | |

| 4-NO₂ | - | - |

¹Rate constant for the uncatalyzed route. ²Rate constant for the amine-catalyzed route. Note: Specific rate constants for each substituent were not available in a single consistent table in the search results, but the Hammett reaction constants (ρₓ) clearly show the strong positive correlation between EWGs and reaction rate.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for research and development. The following are representative protocols for the synthesis and reaction of substituted nitrostyrenes.

General Procedure for Synthesis of Substituted β-Nitrostyrenes (Henry Reaction)

This procedure describes the condensation of a substituted benzaldehyde with a nitroalkane.[10][15]

-

Reactant Preparation: Dissolve the substituted benzaldehyde (1 mmol) and ammonium acetate (NH₄OAc, 1.25 mmol) in nitroethane or nitromethane.

-

Reaction: Reflux the mixture for the required time (typically 2-4 hours), monitoring by TLC.

-

Workup: Cool the mixture rapidly (e.g., in an ice bath). Dilute the cooled mixture with dichloromethane (CH₂Cl₂).

-

Purification: Filter the solution while cold to remove any solids. Remove the solvent from the filtrate in vacuo. Recrystallize the resulting crude β-nitrostyrene from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol for Michael Addition of Amines to β-Nitrostyrene

This protocol is adapted from kinetic studies of Michael additions.[4][5]

-

Solution Preparation: Prepare a stock solution of the desired substituted β-nitrostyrene in a suitable solvent (e.g., acetonitrile, MeCN). Prepare a series of solutions of the amine nucleophile (e.g., piperidine) at various concentrations in the same solvent.

-

Kinetic Run: In a temperature-controlled cuvette (e.g., 25.0 °C), mix the nitrostyrene solution with a large excess of the amine solution to ensure pseudo-first-order kinetics.

-

Monitoring: Immediately begin monitoring the reaction by UV-Vis spectrophotometry, following the disappearance of the nitrostyrene absorbance at its λₘₐₓ.

-

Data Analysis: Calculate the pseudo-first-order rate constant (kₒᵦₛ) from the exponential decay of the absorbance. Plot kₒᵦₛ against the amine concentration to determine the rate constants for the uncatalyzed (k₂) and catalyzed (k₃) pathways.

General Procedure for the Reduction of β-Nitrostyrenes with Zn/HCl

This protocol describes a method for the chemoselective reduction of nitrostyrenes to phenethylamines.[12]

-

Reaction Setup: Vigorously stir methanol (2 mL per 1.0 mmol of nitrostyrene) in an ice bath maintained at <0 °C.

-

Reagent Addition: Over 30 minutes, slowly and alternately add concentrated HCl (37%, 2 mL per mmol), zinc dust (800 mg per mmol), and the substituted nitrostyrene (1.0 mmol).

-

Reaction: Continue stirring at 0 °C for 4-6 hours until the reaction is complete (monitored by TLC).

-

Workup: Filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a base (e.g., NaOH or NH₄OH) and extract the product into an organic solvent (e.g., CHCl₃ or ethyl acetate).

-

Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude phenethylamine product, which can be further purified by chromatography or crystallization as a hydrochloride salt.

Caption: A generalized workflow for the reduction of nitrostyrenes.

Conclusion

The presence of electron-withdrawing groups on the aromatic ring of nitrostyrene is a powerful strategy for enhancing its electrophilicity and reactivity. This guide has demonstrated that EWGs significantly accelerate key synthetic transformations, including Michael additions and cycloaddition reactions, an effect that can be quantified using linear free-energy relationships like the Hammett equation. The provided data, mechanisms, and experimental protocols offer a robust framework for researchers to predict, control, and optimize reactions involving this versatile class of compounds, facilitating the development of novel molecules in medicinal chemistry and materials science.

References

- 1. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]

- 3. estudogeral.uc.pt [estudogeral.uc.pt]

- 4. datapdf.com [datapdf.com]

- 5. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chesci.com [chesci.com]

- 10. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 11. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 1-Chloro-3-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-(2-nitrovinyl)benzene is a substituted nitrostyrene derivative with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of its synthesis, purification, characterization, and reported biological activities. Detailed experimental protocols for its preparation via the Henry-Knoevenagel condensation and for the evaluation of its potential antimicrobial and anticancer properties are presented. Furthermore, this document includes key physicochemical data and explores the potential mechanism of action based on existing literature for related compounds.

Chemical Properties and Synthesis

This compound, also known as trans-1-(3-chlorophenyl)-2-nitroethene, is an organic compound with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol .[1][2] The presence of a chloro substituent on the benzene ring and a nitrovinyl group makes it a versatile intermediate in various chemical transformations.[1][3]

Synthesis via Henry-Knoevenagel Condensation

The most common laboratory-scale synthesis of this compound is achieved through the Henry-Knoevenagel condensation reaction between 3-chlorobenzaldehyde and nitromethane.[3] This reaction is typically catalyzed by a base.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chlorobenzaldehyde

-

Nitromethane

-

A base catalyst (e.g., sodium hydroxide, n-butylamine)

-

A suitable solvent (e.g., ethanol, methanol)[3]

-

Hydrochloric acid (for neutralization)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve 3-chlorobenzaldehyde in the chosen solvent.

-

Add an equimolar amount of nitromethane to the solution.

-

Slowly add a catalytic amount of the base to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be monitored.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.

-

The mixture is then transferred to a separatory funnel, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by several methods, with recrystallization being a common and effective approach.[1]

-

Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.[1] Upon cooling, the purified product crystallizes out and can be collected by filtration. This method can yield a product with a purity of 95-98%.[1]

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed using a solvent system like ethyl acetate/hexane.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₂ | [1] |

| Molecular Weight | 183.59 g/mol | [1] |

| Appearance | Yellow viscous oil | [4] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the vinylic protons. The coupling constants of the vinylic protons can confirm the trans configuration of the double bond. For the 4-chloro isomer, the vinylic protons appear as doublets around δ 7.94 and 7.56 ppm with a coupling constant of approximately 13.7 Hz.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two vinylic carbons. For the 4-chloro isomer, the aromatic carbons appear in the range of δ 128-139 ppm, and the vinylic carbons are also expected in this region.[5][6]

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the nitro group (around 1520 and 1340 cm⁻¹), the C=C double bond of the vinyl group (around 1635 cm⁻¹), and C-Cl stretching.[4][7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 183 and 185 in a roughly 3:1 ratio, characteristic of the chlorine isotopes.

Biological Activity

Research suggests that this compound and related nitrostyrene derivatives possess potential antimicrobial and anticancer properties.[1][3] The biological activity is often attributed to the electrophilic nature of the nitrovinyl group, which can act as a Michael acceptor and interact with biological nucleophiles.[3]

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing antimicrobial activity.[8][9][10][11][12]

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the different concentrations of the compound. Include positive (microbes in medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the absorbance using a plate reader.[11]

Anticancer Activity

The cytotoxic effects of this compound on cancer cells can be assessed using the MTT assay, a colorimetric assay that measures cell metabolic activity.

Experimental Protocol: MTT Assay for Cytotoxicity

This is a standard and widely used method for evaluating the in vitro cytotoxic potential of compounds.[13][14][15]

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting a stock solution in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been explicitly elucidated in the reviewed literature, studies on related nitrostyrene analogues suggest that they can induce apoptosis in cancer cells.[16][17][18]

Proposed Mechanism of Action:

The electrophilic nitrovinyl group can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in cellular proteins. This interaction can lead to the inhibition of key enzymes and signaling proteins involved in cell survival and proliferation.

Apoptosis Induction:

Nitrostyrene derivatives have been shown to induce apoptosis through a caspase-dependent mechanism.[18] This suggests that this compound may trigger the apoptotic cascade by activating initiator and effector caspases, leading to programmed cell death. The induction of apoptosis is a desirable characteristic for anticancer agents. Further research is needed to identify the specific cellular targets and the precise signaling pathways modulated by this compound.

DOT Diagram: Proposed Apoptotic Pathway

Caption: Proposed mechanism of apoptosis induction.

DOT Diagram: Experimental Workflow for Synthesis and Biological Evaluation

References

- 1. Buy this compound | 3156-35-2 [smolecule.com]

- 2. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3156-35-2 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, 1-chloro-3-nitro- [webbook.nist.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. ijrpc.com [ijrpc.com]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idexx.dk [idexx.dk]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchhub.com [researchhub.com]

- 16. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Base-Catalyzed Condensation of 3-Chlorobenzaldehyde with Nitromethane

Audience: Researchers, scientists, and drug development professionals.